molecular formula C11H12O5 B8558944 Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B8558944
M. Wt: 224.21 g/mol
InChI Key: ZJZGJCCWVJTNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is a derivative of 1,4-benzodioxane, a bicyclic compound containing a benzene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of ring-closing metathesis (RCM) to form the 1,4-benzodioxane ring system . The reaction conditions often include the use of a nitro-Grela catalyst at ppm levels to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate include:

Uniqueness

Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy and carboxylate groups, which confer distinct chemical and biological properties. Its high enantioselectivity in synthesis and potential therapeutic applications further distinguish it from similar compounds .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate

InChI

InChI=1S/C11H12O5/c1-13-8-5-7(11(12)14-2)6-9-10(8)16-4-3-15-9/h5-6H,3-4H2,1-2H3

InChI Key

ZJZGJCCWVJTNBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine methyl 3-methoxy-4,5-dihydroxybenzoate (0.5 g, 2.5 mmol) and potassium carbonate (1.74 g, 12.65 mmol) in acetone (25 mL). Add dibromoethane (2.37 g, 12.65 mmol). Heat to reflux. After 24 hours, cool in an ice bath, acidify with a 1 M aqueous hydrochloric acid solution (35 mL), add water (25 mL), and extract three times with ethyl acetate. Combine the organic layers and extract with brine. Dry over MgSO4, filter, and concentrate in vacuo to give methyl 3-methoxy-4,5-ethylenedioxybenzoate.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

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